

Application Notes and Protocols for In Vivo Injection of A-967079

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Compound of Interest

Compound Name: A-967079

Cat. No.: B605065

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of **A-967079**, a potent and selective TRPA1 receptor antagonist. The information compiled is intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.

Introduction to A-967079

A-967079 is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with IC₅₀ values of 67 nM for human TRPA1 and 289 nM for the rat isoform.^{[1][2][3]} It is a valuable tool for studying the role of TRPA1 in various physiological and pathological processes, including pain and inflammation.^[4] **A-967079** has demonstrated efficacy in animal models of neuropathic and inflammatory pain.^[5] The compound exhibits good penetration of the central nervous system (CNS).^{[1][2]}

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of **A-967079** is presented in the table below. Understanding these properties is crucial for appropriate vehicle selection and formulation.

Property	Value	Reference
Molecular Weight	207.24 g/mol	
Molecular Formula	C12H14FNO	
Appearance	Crystalline solid	[6]
Purity	>98%	
Solubility		
DMSO	≥12 mg/mL, ~30-100 mg/mL	[1][6]
Ethanol	~20-41 mg/mL (up to 100 mM)	[1][6]
Water	Insoluble	[1]
Aqueous Buffers	Sparingly soluble	[6]

Recommended Vehicles for In Vivo Injection

The poor aqueous solubility of **A-967079** necessitates the use of a vehicle for in vivo administration. The choice of vehicle will depend on the desired route of administration, concentration of **A-967079**, and the specific experimental model. Below are established vehicle formulations for **A-967079**.

Vehicle Composition	Route of Administration	Achievable Concentration	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Intravenous (i.v.)	≥ 2.5 mg/mL (12.06 mM)	[2]
10% DMSO, 90% Corn Oil	Intravenous (i.v.)	≥ 2.5 mg/mL (12.06 mM)	[2]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH ₂ O	Not specified	Not specified	[1]
5% DMSO, 95% Corn Oil	Not specified	Not specified	[1]
Polyethylene glycol (PEG)	Intravenous (i.v.)	30 μ mol/kg dose	[2][3]
Carboxymethyl cellulose-Na (CMC-Na)	Oral	≥ 5 mg/mL (Homogeneous suspension)	[1]
1:2 solution of DMSO:PBS (pH 7.2)	Not specified	~ 0.3 mg/mL	[6]

Experimental Protocols

Preparation of A-967079 Formulation for Intravenous Injection

This protocol describes the preparation of a common vehicle formulation for intravenous administration of **A-967079**.

Materials:

- **A-967079** powder
- Dimethyl sulfoxide (DMSO), anhydrous

- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

- Prepare a stock solution of **A-967079** in DMSO. Weigh the required amount of **A-967079** powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL). Ensure the DMSO is fresh as moisture can reduce solubility.^[1]
- Add PEG300. In a sterile tube, add the required volume of the **A-967079** DMSO stock solution. To this, add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly until the solution is clear.
- Add Tween-80. Add Tween-80 to the mixture to a final concentration of 5% of the total volume. Mix until the solution is clear.
- Add Saline. Add sterile saline to reach the final desired volume (45% of the total volume). Mix gently but thoroughly.
- Final Concentration. The final concentration of DMSO in this formulation is 10%. The resulting solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.^[2] It is recommended to use the prepared solution immediately for optimal results.^[1]

Preparation of Vehicle Control

A vehicle control solution should be prepared in parallel with the drug formulation. The vehicle control should contain the same components in the same final concentrations as the drug solution, but without **A-967079**.

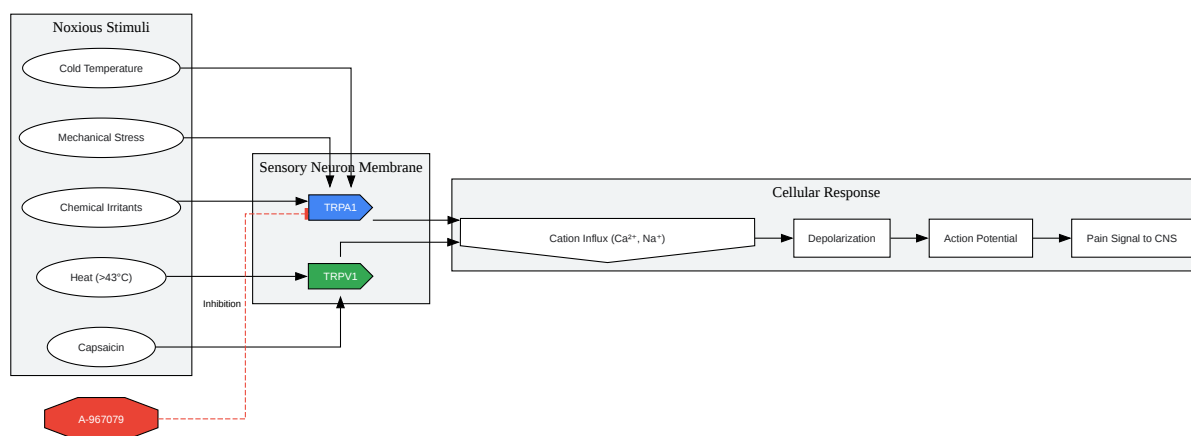
Procedure:

- In a sterile tube, combine 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Mix thoroughly until a homogenous solution is formed.

Signaling Pathway and Experimental Workflow

TRPA1 and TRPV1 Signaling Context

A-967079 is a selective antagonist of the TRPA1 channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons, often co-expressed with another key thermosensitive channel, TRPV1. Activation of these channels by various noxious stimuli leads to an influx of cations, depolarization of the neuron, and the generation of pain signals. The following diagram illustrates a simplified overview of the signaling context.

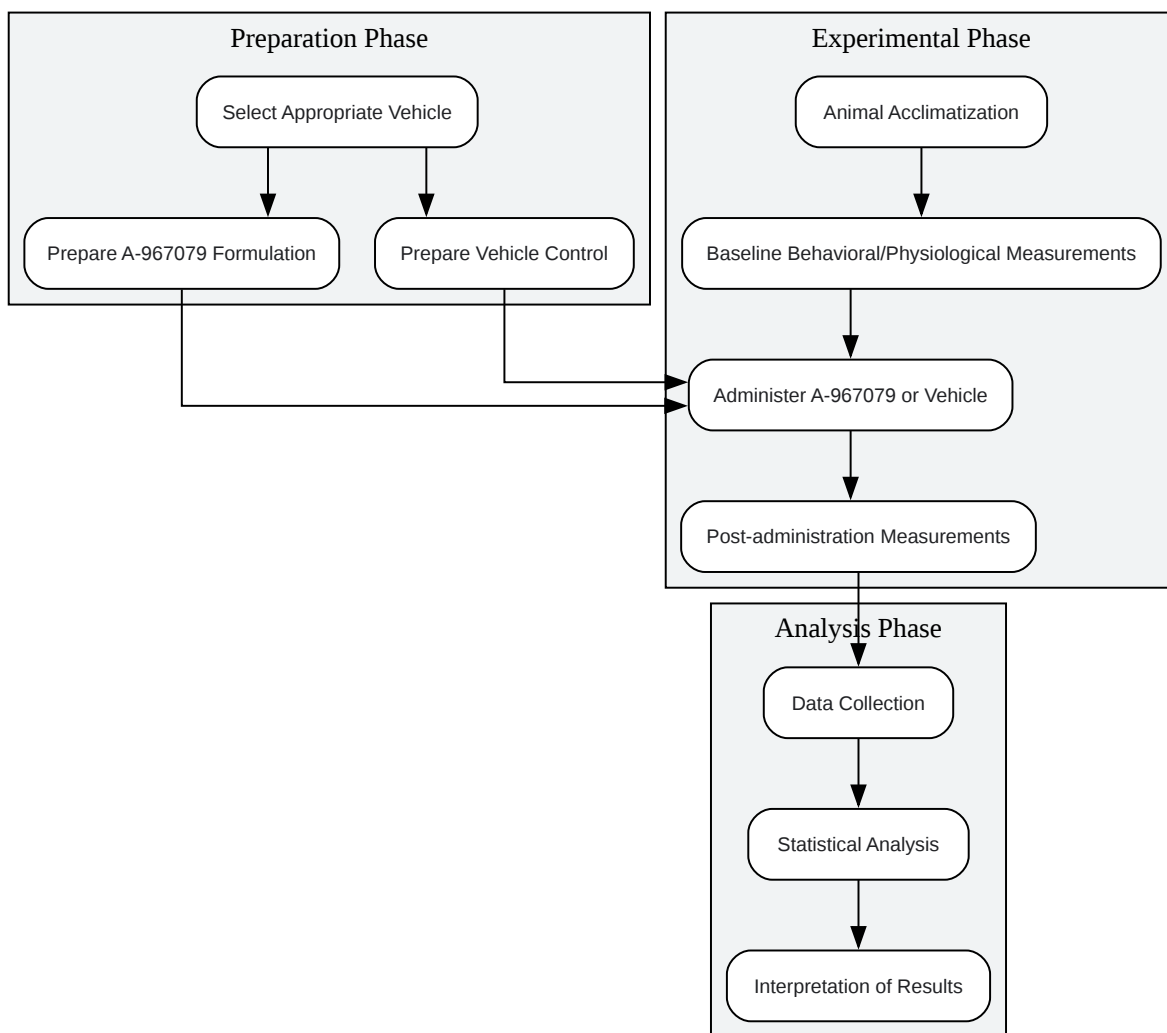


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Caption: Simplified signaling pathway of TRPA1 and TRPV1 in sensory neurons.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting an in vivo experiment with **A-967079**.



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